[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
Description
This compound is a piperidine derivative featuring a hydroxyethyl group at the 1-position of the piperidine ring and an isopropyl-carbamic acid tert-butyl ester moiety at the 2-ylmethyl position. Piperidine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets. Such structural features make this compound a promising intermediate for pharmaceutical synthesis, particularly in the development of central nervous system (CNS) agents or enzyme inhibitors .
Properties
IUPAC Name |
tert-butyl N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2O3/c1-13(2)18(15(20)21-16(3,4)5)12-14-8-6-7-9-17(14)10-11-19/h13-14,19H,6-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDULIRXOXTDQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCCN1CCO)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester, commonly referred to as the compound, is a carbamate derivative characterized by its unique piperidine structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is with a CAS number of 20465-98-9. Its structure includes a piperidine ring with a hydroxyethyl substitution and an isopropyl-carbamate moiety, suggesting diverse interactions with biological targets.
1. Enzyme Inhibition
Research indicates that compounds with similar structures can act as enzyme inhibitors, impacting various metabolic pathways. The compound may inhibit specific enzymes, which could alter cellular functions and metabolic processes. For instance, piperidine derivatives have shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neuropharmacology for treating conditions like Alzheimer's disease .
2. Antimicrobial Properties
The structural features of this compound suggest potential antimicrobial activity. Similar piperidine-based compounds have demonstrated effectiveness against various pathogens, including bacteria and fungi. For example, studies indicate that piperidine derivatives can inhibit fungal ergosterol biosynthesis, which is vital for fungal cell membrane integrity .
3. Neuroactive Properties
Piperidine derivatives are known for their central nervous system (CNS) activity. The presence of the hydroxyethyl group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for neuropharmacological applications. The compound's interaction with neurotransmitter systems could lead to developments in treatments for neurodegenerative diseases.
4. Anticancer Activity
Recent studies have explored the anticancer potential of piperidine derivatives. For instance, compounds similar to this one have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cancer progression .
Research Findings and Case Studies
| Study | Findings | Relevance |
|---|---|---|
| Liu et al., 2023 | Identified piperidine derivatives as effective AChE inhibitors | Potential application in Alzheimer's treatment |
| MDPI Review, 2023 | Discussed the anticancer properties of piperidine analogs | Highlights therapeutic potential in oncology |
| Parchem Report | Overviewed synthesis methods for carbamate derivatives | Important for developing new therapeutic agents |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Binding: The nitrogen atom in the piperidine ring allows for hydrogen bonding and hydrophobic interactions with enzyme active sites.
- Cell Membrane Interaction: The hydroxyethyl group enhances solubility and permeability through lipid membranes.
- Receptor Modulation: The compound may interact with various receptors involved in neurotransmission and cellular signaling.
Scientific Research Applications
The compound [1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester (CAS Number: 20465-98-9) is a carbamate derivative with significant potential in various scientific and industrial applications. This article explores its applications, focusing on its chemical properties, biological activities, and potential uses in pharmaceuticals and agrochemicals.
Structure and Composition
The molecular formula for this compound is . Its structure features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a tert-butyl carbamate moiety. This configuration contributes to its solubility and reactivity characteristics.
Physical Properties
The compound typically exhibits properties such as:
- Molecular Weight : 300.45 g/mol
- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO), with limited solubility in water.
Pharmaceutical Applications
The compound has garnered interest in the pharmaceutical industry due to its potential as a drug candidate. Its structural features suggest several avenues for medicinal chemistry:
- Antidepressant Activity : Research indicates that piperidine derivatives can exhibit antidepressant effects by modulating neurotransmitter systems. The hydroxyl group may enhance binding affinity to serotonin receptors, making it a candidate for further investigation in mood disorder treatments.
- Antimicrobial Properties : Some studies have shown that carbamate derivatives possess antimicrobial activity. The presence of the piperidine ring may enhance the compound's ability to penetrate bacterial membranes, thus serving as a lead compound for developing new antibiotics.
Agrochemical Applications
In agrochemistry, the compound's efficacy as a pesticide or herbicide can be explored:
- Insecticide Development : The structural similarity to known insecticides suggests potential activity against agricultural pests. Studies could focus on its efficacy in controlling specific pest populations while minimizing environmental impact.
Chemical Synthesis
As a versatile intermediate, this compound can be utilized in the synthesis of other complex molecules:
- Building Block for Other Compounds : The tert-butyl ester group can be modified to yield various derivatives with tailored properties for specific applications in materials science or organic synthesis.
Case Study 1: Antidepressant Activity
A study investigated the effects of various piperidine derivatives on serotonin uptake inhibition. Results indicated that compounds similar to this compound exhibited significant activity, suggesting potential for development into antidepressants.
Case Study 2: Antimicrobial Efficacy
Research conducted on carbamate derivatives demonstrated that certain modifications led to enhanced antimicrobial activity against Gram-positive bacteria. The findings highlight the importance of structural optimization in developing effective antimicrobial agents.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding corresponding amines or alcohols. The tert-butyl ester moiety provides steric protection but can be cleaved under strong acidic conditions.
Mechanistic Insights :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
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Enzymatic hydrolysis (e.g., CES1) selectively cleaves the tert-butyl ester, retaining the carbamate group .
Alkylation and Substitution Reactions
The hydroxyethyl and piperidine groups participate in nucleophilic substitution and alkylation.
Key Observations :
-
Alkylation at the piperidine nitrogen is favored due to its nucleophilic lone pair .
-
Steric hindrance from the tert-butyl group reduces reactivity at the carbamate oxygen.
Oxidation Reactions
The hydroxyethyl side chain is susceptible to oxidation, forming ketones or carboxylic acids.
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Mild Oxidation | KMnO₄ (aq), pH 7, 25°C | 2-Ketopiperidine derivative | 50–60% | |
| Strong Oxidation | CrO₃, H₂SO₄, acetone, 0°C | Carboxylic acid derivative | 30–40% |
Mechanistic Pathway :
-
Mild oxidation (KMnO₄) converts the hydroxyethyl group to a ketone without cleaving the carbamate.
-
Strong oxidants like CrO₃ degrade the piperidine ring, producing fragmented products.
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability, critical for pharmaceutical applications:
Comparative Reactivity with Analogues
The tert-butyl ester and hydroxyethyl groups distinguish its reactivity from similar carbamates:
| Compound | Hydrolysis Rate (pH 7.4) | Alkylation Efficiency | Oxidation Selectivity |
|---|---|---|---|
| Target Compound | Slow (t₁/₂ >24 hrs) | High (85–97%) | Moderate (50–60%) |
| Methyl Carbamate Analogue | Fast (t₁/₂ <1 hr) | Low (40–50%) | High (70–80%) |
| Piperidine-4-carboxylic Acid tert-Butyl Ester | Moderate (t₁/₂ 12 hrs) | Moderate (60–70%) | Low (20–30%) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural differences and properties of the target compound and its analogs:
Detailed Comparisons
Piperidine vs. Pyrrolidine Core
- Target Compound (Piperidine) : The six-membered piperidine ring offers greater conformational flexibility compared to pyrrolidine, enabling better adaptation to enzyme binding pockets. This flexibility is advantageous in drug design for optimizing target interactions .
- The smaller ring may also improve metabolic stability due to reduced susceptibility to oxidative degradation.
Ethyl Substituent Variations
- Hydroxyethyl vs. Aminoethyl: The hydroxyethyl group in the target compound provides hydrogen-bonding capability, improving solubility in polar solvents. However, the aminoethyl analog introduces a basic amine (pKa ~9–10), enabling salt formation with acids (e.g., HCl), which enhances crystallinity and oral bioavailability. The aminoethyl variant may exhibit stronger interactions with negatively charged biological targets (e.g., GPCRs or ion channels), whereas the hydroxyethyl group could favor interactions with hydrophilic binding sites.
- Chloro-acetyl Group : The chloro-acetyl substituent in the pyrrolidine analog introduces electrophilic reactivity, making it a versatile intermediate for nucleophilic substitution reactions (e.g., with amines or thiols). This reactivity is absent in the hydroxyethyl and aminoethyl analogs.
Functional Group Impact on Stability and Reactivity
- Tert-Butyl Carbamate : Present in all three compounds, this group provides steric protection to the carbamate linkage, enhancing resistance to enzymatic hydrolysis. This feature is critical for improving half-life in vivo.
- Chloro-acetyl Reactivity : The pyrrolidine analog’s chloro-acetyl group may render it less stable under basic conditions but highly useful for synthesizing acylated derivatives, such as prodrugs or covalent inhibitors .
Preparation Methods
Route 1: Sequential Alkylation-Carbamation
This approach begins with piperidine-2-methanol, introducing the hydroxyethyl group via alkylation, followed by carbamate formation:
Step 1 : N-Alkylation of Piperidine-2-methanol
Piperidine-2-methanol reacts with 2-bromoethanol in the presence of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0–5°C. The reaction proceeds via an S<sub>N</sub>2 mechanism, yielding 1-(2-hydroxyethyl)piperidine-2-methanol.
Step 2 : tert-Butyl Carbamate Protection
The secondary amine is protected using di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in dichloromethane (DCM) with catalytic 4-dimethylaminopyridine (DMAP). This step achieves >90% yield under mild conditions (25°C, 12 h).
Step 3 : Isopropyl Carbamate Coupling
The alcohol intermediate undergoes carbamation with isopropyl isocyanate in toluene at 80°C, catalyzed by dibutyltin dilaurate (DBTL). This step requires rigorous moisture exclusion to prevent hydrolysis.
| Step | Reagents/Conditions | Yield | Purification Method |
|---|---|---|---|
| 1 | NaH, THF, 0°C | 78% | Column chromatography (SiO<sub>2</sub>, hexane/EtOAc) |
| 2 | Boc<sub>2</sub>O, DMAP, DCM | 92% | Aqueous workup, drying (Na<sub>2</sub>SO<sub>4</sub>) |
| 3 | Isopropyl isocyanate, DBTL, toluene | 65% | Recrystallization (hexane/EtOAc) |
Route 2: One-Pot Tandem Reaction
A patent-derived method (CN105461690A) simplifies synthesis using a one-pot strategy:
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Piperidine-2-methanol, 2-bromoethanol, and Boc<sub>2</sub>O are combined in THF with triethylamine (TEA) at 50°C for 6 h.
-
Isopropyl chloroformate is added directly to the mixture, followed by DBTL catalysis at 70°C for 4 h.
This route reduces purification steps but compromises yield (58%) due to competing side reactions.
Critical Analysis of Reaction Parameters
Solvent and Temperature Effects
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THF vs. DCM : THF enhances solubility of intermediates but requires strict anhydrous conditions. DCM facilitates Boc protection but slows carbamate coupling.
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Temperature : Elevated temperatures (70–80°C) accelerate carbamation but risk tert-butyl group cleavage. Optimal balance is achieved at 50–60°C.
Catalytic Systems
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DBTL Efficiency : Tin-based catalysts improve carbamate yields but introduce toxicity concerns. Recent studies suggest zinc acetate as a greener alternative, though with reduced efficiency (52% yield).
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Base Selection : Sodium hydride outperforms potassium carbonate in alkylation steps, minimizing O-alkylation byproducts.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography remains the gold standard for isolating intermediates. Gradient elution (hexane to ethyl acetate) resolves polar carbamates from non-polar impurities. Preparative HPLC is employed for final-stage purification, achieving >98% purity.
Spectroscopic Validation
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<sup>1</sup>H-NMR : Key signals include tert-butyl singlet (δ 1.45 ppm), piperidine methylene protons (δ 3.2–3.5 ppm), and hydroxyethyl –OH (δ 2.1 ppm, broad).
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MS (ESI) : Molecular ion peak at m/z 297.2 [M+H]<sup>+</sup> confirms molecular weight.
Comparative Evaluation of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 68% | 58% |
| Purity | >99% | 95% |
| Scalability | Moderate | High |
| Cost Efficiency | Low | Moderate |
| Environmental Impact | High (waste) | Moderate |
Route 1 offers superior purity and yield but requires multiple chromatographic steps, increasing costs. Route 2 prioritizes scalability at the expense of minor impurities.
Industrial and Research Implications
Recent advancements in flow chemistry enable continuous synthesis of tert-butyl carbamates, reducing reaction times by 40%. Future directions include:
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Enzymatic Carbamation : Leveraging lipases for stereoselective carbamate formation under aqueous conditions.
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Machine Learning Optimization : Predicting optimal solvent/base combinations to maximize yield and minimize waste.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for determining the purity of [compound] in research settings?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used. A validated method involves a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35 v/v) adjusted to pH 4.6 with glacial acetic acid . System suitability requires resolution ≥2.0 between critical peaks.
- Example Parameters :
| Parameter | Specification |
|---|---|
| Mobile Phase | Methanol:Buffer (65:35) |
| Buffer Composition | 6.8 g sodium acetate, 16.22 g sodium 1-octanesulfonate in 1 L H₂O |
| Column | C18 reversed-phase (e.g., 250 mm × 4.6 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Q. What are the critical considerations for synthesizing [compound] to ensure high yield and purity?
- Methodological Answer : Key steps include protecting the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group to prevent side reactions. Palladium-catalyzed reductive cyclization (using formic acid derivatives as CO surrogates) can enhance regioselectivity . Post-synthesis, purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC .
Q. How should researchers handle and store [compound] to maintain its stability during experimental workflows?
- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in airtight containers to prevent hydrolysis of the Boc group. Avoid prolonged exposure to moisture or acidic/basic conditions, which accelerate degradation. Safety data sheets recommend secondary containment for spill control .
Advanced Research Questions
Q. How can researchers optimize the stereochemical outcome during the synthesis of [compound] when using transition metal catalysts?
- Methodological Answer : Chiral ligands (e.g., BINAP or Josiphos) paired with palladium catalysts improve enantioselectivity during piperidine ring formation. Monitor reaction progress via chiral HPLC and adjust catalyst loading (0.5–2 mol%) to minimize racemization . Kinetic resolution may be required for diastereomeric intermediates.
Q. What methodologies are recommended to resolve contradictory data regarding the degradation products of [compound] under varying pH conditions?
- Methodological Answer : Use pH-stress testing (e.g., 0.1 M HCl, NaOH, and neutral buffers at 40°C for 24–72 hours) followed by LC-MS to identify degradation pathways. For example, acidic conditions may cleave the carbamate group, yielding piperidine and isopropyl alcohol derivatives. Compare retention times and mass spectra with reference standards .
Q. How can the environmental impact of [compound] be assessed given the lack of ecotoxicological data in existing literature?
- Methodological Answer : Apply read-across strategies using structurally similar compounds (e.g., tert-butyl carbamates with piperidine motifs) to estimate persistence, bioaccumulation, and toxicity (PBT). Computational tools like EPI Suite or ECOSAR can predict biodegradation half-lives and aquatic toxicity .
Q. What strategies are effective in identifying and quantifying by-products formed during the tert-butoxycarbonylation step in the synthesis of [compound]?
- Methodological Answer : Impurities such as bis-carbamylated by-products or unreacted intermediates can be detected via HPLC with a gradient elution method. For example, a related compound, 4,4-bis(3-methyl-2-thienyl)-3-buten-1-ol, elutes at 1.98 minutes under isocratic conditions (methanol:buffer, 65:35) . Quantify using external calibration curves.
Data Contradiction Analysis
- Example Issue : Discrepancies in reported yields for Boc-protection steps (40–75% in literature).
- Resolution : Variability may arise from differences in solvent polarity (DMF vs. THF) or base selection (triethylamine vs. DMAP). Systematic screening via Design of Experiments (DoE) can identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
